Altenin vs. Alternaria Metabolites (Alternariol, Tenuazonic Acid, Altenuene): Structural Class Divergence and Functional Group Basis for Phytopathogenicity
Altenin belongs to the furanone (oxolane) structural class [1], which differentiates it from the dibenzo-α-pyrone class (alternariol, altenuene, altenuisol) and the tetramic acid class (tenuazonic acid) that dominate Alternaria toxin literature [2] . Structure-activity studies with related reductones demonstrate that the endiol carbonyl grouping within the furanone scaffold is the center of pathogenic activity to pear, establishing a structure-function relationship absent in comparator classes [3].
| Evidence Dimension | Chemical structural class and pharmacophore for phytopathogenicity |
|---|---|
| Target Compound Data | Furanone (oxolane); endiol carbonyl grouping responsible for pathogenic activity |
| Comparator Or Baseline | Alternariol: dibenzo-α-pyrone; Tenuazonic acid: tetramic acid derivative; Altenuene: dibenzo-α-pyrone |
| Quantified Difference | Class-level distinction; functional group requirement identified via structure-activity studies |
| Conditions | Chemical classification and structure-activity relationship studies on pear leaves |
Why This Matters
Selection of Altenin is essential for experiments requiring the furanone scaffold and endiol carbonyl pharmacophore; substitution with dibenzo-α-pyrone or tetramic acid metabolites yields irrelevant structure-activity data.
- [1] CHEBI. Altenin (CHEBI:205130). Chemical Entities of Biological Interest. View Source
- [2] Aichinger G, et al. Naturally occurring mixtures of Alternaria toxins: anti-estrogenic and genotoxic effects in vitro. (Referenced within for class distinctions). View Source
- [3] Sugiyama N, Kashima C, Yamamoto M, Mohri R. Altenin. V. Pathogenic Activity of Reductones to the Pear. (As referenced in Semantic Scholar citation network). View Source
